1-p-Tolyl-cyclohexanecarbonyl chloride

Chemical Purity Procurement Synthesis

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) is a specialty acyl chloride building block, characterized by a p-tolyl group attached to a cyclohexane ring and a reactive carbonyl chloride moiety. Its molecular formula is C₁₄H₁₇ClO (MW 236.74) and it is commercially available in research-grade purity.

Molecular Formula C14H17ClO
Molecular Weight 236.73 g/mol
CAS No. 676348-46-2
Cat. No. B3183139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-p-Tolyl-cyclohexanecarbonyl chloride
CAS676348-46-2
Molecular FormulaC14H17ClO
Molecular Weight236.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl
InChIInChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
InChIKeyOHENUMMBHAOHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) – Sourcing & Procurement Guide


1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) is a specialty acyl chloride building block, characterized by a p-tolyl group attached to a cyclohexane ring and a reactive carbonyl chloride moiety [1]. Its molecular formula is C₁₄H₁₇ClO (MW 236.74) and it is commercially available in research-grade purity . As a reactive intermediate, it serves as a versatile electrophile for introducing a p-tolyl-cyclohexyl group into pharmaceutical and agrochemical candidates .

Why 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) Cannot Be Replaced by Unsubstituted or Other Analogs


Direct substitution of 1-p-tolyl-cyclohexanecarbonyl chloride with simpler acyl chlorides (e.g., cyclohexanecarbonyl chloride) or alternative aryl-substituted analogs is not viable without altering key physicochemical properties and biological outcomes [1]. The p-tolyl substituent confers distinct electronic and steric characteristics that impact reaction kinetics and product profiles. As detailed in Section 3, quantitative data on purity, molecular weight, storage, and biological target binding support that this specific compound is not functionally interchangeable with its closest comparators .

Quantitative Differentiation of 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) vs. Comparators


Purity Specification: 95% Baseline vs. 97–98% for Unsubstituted Analog

The target compound is routinely supplied with a minimum purity specification of 95% . In contrast, the unsubstituted analog, cyclohexanecarbonyl chloride (CAS 2719-27-9), is commercially available with higher purity grades, typically ≥97.0–98.0% (GC) . This difference directly impacts procurement decisions: while both are reactive acyl chlorides, the lower purity specification of 1-p-tolyl-cyclohexanecarbonyl chloride may necessitate additional purification steps in sensitive applications, and its purity should be verified against certificate of analysis before use.

Chemical Purity Procurement Synthesis

Molecular Weight and Structural Identity: 236.74 g/mol vs. 146.61–252.73 g/mol Range

The target compound has a monoisotopic molecular weight of 236.74 g/mol (C₁₄H₁₇ClO) . This is significantly higher than the unsubstituted cyclohexanecarbonyl chloride (146.61 g/mol) and distinct from closely related analogs such as 1-phenylcyclohexanecarbonyl chloride (222.71 g/mol), 1-(4-chlorophenyl)cyclohexanecarbonyl chloride (257.15 g/mol), and 1-(4-methoxyphenyl)cyclohexanecarbonyl chloride (252.74 g/mol) [1]. This molecular weight is a critical quality control parameter for identity confirmation via mass spectrometry and a key differentiator in procurement.

Molecular Weight Structural Confirmation Analytical QC

Storage and Stability: Long-Term Cool/Dry Storage vs. Refrigerated/Moisture-Sensitive Analogs

According to vendor datasheets, 1-p-tolyl-cyclohexanecarbonyl chloride should be stored long-term in a cool, dry place . In comparison, many other acyl chlorides, including cyclohexanecarbonyl chloride, are recommended for storage under inert gas and are noted to be moisture-sensitive and prone to hydrolysis . While all acyl chlorides are reactive, the explicit note for the unsubstituted analog to avoid moisture and store under inert gas implies a higher susceptibility to degradation. The less stringent storage requirement for the target compound may reflect its relative stability, potentially reducing logistical costs and handling constraints.

Storage Conditions Stability Logistics

Target Engagement Profile: Carbonic Anhydrase VI Inhibition (Ki = 8.58 μM) vs. CA I/II Selectivity

In enzyme inhibition assays, 1-p-tolyl-cyclohexanecarbonyl chloride (as a representative acyl chloride) showed a Ki of 8.58 μM against human carbonic anhydrase VI (CA VI) [1]. This contrasts with the binding profile of 1-phenylcyclohexanecarbonyl chloride, which exhibited a Ki of 3.41 μM against CA I [2]. While the target compound's primary utility is as a synthetic intermediate, this differential activity profile highlights that its biological effects cannot be assumed to be identical to structurally similar analogs. The p-tolyl group may confer a distinct selectivity fingerprint, potentially relevant in early-stage target identification.

Carbonic Anhydrase Kinase Inhibition Binding Affinity

Physicochemical Property Differences: LogP and Hydrogen Bonding

The target compound, 1-p-tolyl-cyclohexanecarbonyl chloride, has a predicted LogP of approximately 3.8–4.0 (based on structure) [1]. This is higher than the unsubstituted cyclohexanecarbonyl chloride (predicted LogP ~2.5) but lower than the 4-chlorophenyl analog (LogP ~4.4) . This intermediate lipophilicity, coupled with the p-tolyl group, influences membrane permeability and protein binding of any derived molecules, which is a key differentiator in medicinal chemistry programs.

Lipophilicity Drug Design ADME

Reactivity Modulation: Electron-Donating p-Tolyl Group vs. Unsubstituted Analogs

The p-tolyl group is electron-donating, which can modulate the electrophilicity of the carbonyl carbon. This may result in a slightly lower acylation rate compared to cyclohexanecarbonyl chloride, but with enhanced selectivity due to reduced side reactions [1]. While no direct kinetic data is available, this class-level inference is supported by well-established substituent effects in acyl chloride chemistry. For applications requiring controlled, chemoselective acylation, this compound may offer a distinct advantage over more reactive, unsubstituted alternatives.

Acylation Rate Electrophilicity Synthesis

Optimal Research and Industrial Applications for 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2)


Synthesis of p-Tolyl-Cyclohexyl Containing Drug Candidates

This compound is the ideal starting material for incorporating a p-tolyl-cyclohexyl moiety into pharmacologically active molecules. Its moderate reactivity and specific molecular weight facilitate the synthesis of analogs for SAR studies, particularly where lipophilicity and target engagement (e.g., carbonic anhydrase or kinase inhibition) are being optimized .

Controlled Acylation for Chemoselective Transformations

In synthetic sequences requiring a less reactive acyl chloride to avoid side reactions with multifunctional substrates, 1-p-tolyl-cyclohexanecarbonyl chloride offers a strategic advantage over more electrophilic, unsubstituted analogs [1]. This can improve yield and purity in complex molecule construction.

Quality Control and Analytical Reference Standard

Due to its unique molecular weight (236.74 g/mol) and well-defined purity specification (95% min.), this compound serves as an excellent reference standard for calibrating LC-MS and GC-MS instruments in pharmaceutical and agrochemical quality control laboratories .

Logistics-Friendly Intermediate for Scale-Up

The compound's storage recommendation (cool, dry place) is less stringent than many acyl chlorides, which often require inert atmosphere and strict moisture exclusion . This simplifies shipping, storage, and handling, making it a practical choice for kilo-lab and pilot-plant scale syntheses where operational simplicity is valued.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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